molecular formula C6H12O3 B1328902 Ethyl 2-hydroxyisobutyrate CAS No. 80-55-7

Ethyl 2-hydroxyisobutyrate

Cat. No.: B1328902
CAS No.: 80-55-7
M. Wt: 132.16 g/mol
InChI Key: GFUIDHWFLMPAGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: One common method involves the esterification of 2-hydroxyisobutyric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions for 24 hours.

    Transesterification: Another method involves the transesterification of methyl 2-hydroxyisobutyrate with ethanol using titanium tetraethoxide as a catalyst.

Industrial Production Methods: Industrial production often employs continuous catalytic esterification using solid acid catalysts. This method is advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2-hydroxyisobutyrate can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Mechanism of Action

Ethyl 2-hydroxyisobutyrate exerts its effects primarily through its interactions with enzymes and metabolic pathways. It can act as a substrate for esterases and other enzymes involved in hydrolysis and esterification reactions. The compound’s hydroxyl and ester functional groups allow it to participate in various biochemical reactions, influencing metabolic processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of hydroxyl and ester functional groups, which confer distinct reactivity and solubility properties. Its ability to act as a green solvent and its applications in diverse fields such as pharmaceuticals and flavor industries highlight its versatility .

Properties

IUPAC Name

ethyl 2-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4-9-5(7)6(2,3)8/h8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUIDHWFLMPAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073885
Record name Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80-55-7
Record name Ethyl 2-hydroxyisobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-55-7
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Record name Ethyl 2-hydroxyisobutyrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-hydroxyisobutyrate
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Record name Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-hydroxy-2-methylpropionate
Source European Chemicals Agency (ECHA)
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Record name ETHYL 2-HYDROXYISOBUTYRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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